molecular formula C15H20N2O2 B2530690 4-(1,3-benzoxazol-2-yloxy)-N,N-dimethylcyclohexan-1-amine CAS No. 2197938-22-8

4-(1,3-benzoxazol-2-yloxy)-N,N-dimethylcyclohexan-1-amine

Cat. No.: B2530690
CAS No.: 2197938-22-8
M. Wt: 260.337
InChI Key: FIQOFPMUALMYIE-UHFFFAOYSA-N
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Description

4-(1,3-Benzoxazol-2-yloxy)-N,N-dimethylcyclohexan-1-amine is a chemical compound that belongs to the class of benzoxazole derivatives. Benzoxazoles are heterocyclic compounds containing a benzene ring fused to an oxazole ring. These compounds are known for their diverse biological activities and are widely used in medicinal chemistry and material science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(1,3-benzoxazol-2-yloxy)-N,N-dimethylcyclohexan-1-amine typically involves the reaction of 2-aminophenol with an aldehyde to form the benzoxazole ring. This reaction is often carried out in the presence of a catalyst, such as a magnetic solid acid nanocatalyst ([Fe3O4@SiO2@Am-PPC-SO3H] [HSO4]), under reflux conditions in water . The yield of this reaction can range from 79% to 89%.

Industrial Production Methods

In industrial settings, the production of benzoxazole derivatives may involve more scalable and efficient methods. These methods often include the use of continuous flow reactors and advanced catalytic systems to ensure high yields and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

4-(1,3-Benzoxazol-2-yloxy)-N,N-dimethylcyclohexan-1-amine can undergo various types of chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from the compound.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen from the compound.

    Substitution: This reaction involves the replacement of one functional group in the compound with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various nucleophiles and electrophiles for substitution reactions. The reaction conditions can vary widely depending on the desired transformation, but they often involve controlled temperatures and specific solvents to optimize the reaction outcomes.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield corresponding ketones or carboxylic acids, while reduction reactions may produce alcohols or amines.

Scientific Research Applications

4-(1,3-Benzoxazol-2-yloxy)-N,N-dimethylcyclohexan-1-amine has several scientific research applications, including:

Comparison with Similar Compounds

4-(1,3-Benzoxazol-2-yloxy)-N,N-dimethylcyclohexan-1-amine can be compared with other benzoxazole derivatives, such as:

The uniqueness of this compound lies in its specific structural features and the resulting biological activities, which may differ from those of other benzoxazole derivatives.

Properties

IUPAC Name

4-(1,3-benzoxazol-2-yloxy)-N,N-dimethylcyclohexan-1-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H20N2O2/c1-17(2)11-7-9-12(10-8-11)18-15-16-13-5-3-4-6-14(13)19-15/h3-6,11-12H,7-10H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FIQOFPMUALMYIE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1CCC(CC1)OC2=NC3=CC=CC=C3O2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H20N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

260.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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